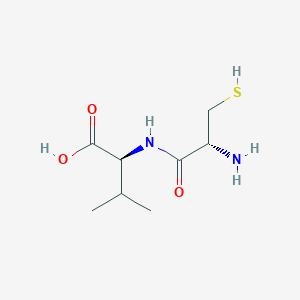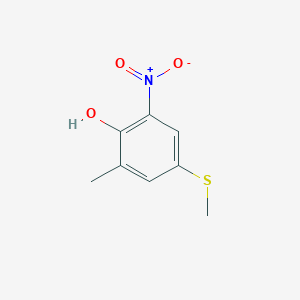
L-cysteinyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-cysteinyl-L-valine is a dipeptide composed of the amino acids L-cysteine and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-cysteinyl-L-valine can be synthesized through peptide bond formation between L-cysteine and L-valine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms. These microorganisms are designed to express the enzymes required for the biosynthesis of the dipeptide. Fermentation processes are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-cysteinyl-L-valine undergoes various chemical reactions, including:
Oxidation: The thiol group of L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) in aqueous solution.
Substitution: Various acylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
L-cysteinyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and as a model compound for understanding peptide interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Mechanism of Action
L-cysteinyl-L-valine exerts its effects through interactions with various molecular targets and pathways. The thiol group of L-cysteine can form disulfide bonds, which play a crucial role in protein folding and stability. The valine residue contributes to the hydrophobic interactions that stabilize protein structures. These interactions are essential for the biological activity of the dipeptide .
Comparison with Similar Compounds
Similar Compounds
L-cysteinyl-D-valine: Differing in the stereochemistry of the valine residue.
L-cysteinyl-L-isoleucine: Similar structure but with isoleucine instead of valine.
L-cysteinyl-L-leucine: Similar structure but with leucine instead of valine.
Uniqueness
L-cysteinyl-L-valine is unique due to its specific combination of L-cysteine and L-valine, which imparts distinct biochemical properties. The presence of the thiol group in L-cysteine allows for redox reactions, while the hydrophobic nature of L-valine contributes to the stability of protein structures. This combination makes this compound particularly valuable in various research and industrial applications .
Properties
CAS No. |
32467-91-7 |
|---|---|
Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-4(2)6(8(12)13)10-7(11)5(9)3-14/h4-6,14H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
OELDIVRKHTYFNG-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)




![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)


![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
